2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide
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Description
2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide is a useful research compound. Its molecular formula is C24H21FN6OS and its molecular weight is 460.53. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically the transition from G1 phase to S phase . It is an appealing target for cancer treatment as it targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s interaction with the active site of CDK2, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from G1 phase to S phase . This results in the arrest of cell cycle progression, leading to apoptosis, or programmed cell death . This is particularly significant in the context of cancer treatment, where the aim is to halt the uncontrolled proliferation of cancer cells .
Pharmacokinetics
These properties help in structure requirement prediction for the observed antitumor activity .
Result of Action
The compound has shown potent dual activity against examined cell lines and CDK2 . It has demonstrated superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It has also shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib .
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2, a cyclin-dependent kinase, and has shown inhibitory activity against this enzyme . The interaction between 2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-mesitylacetamide and CDK2 is believed to be due to the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme .
Cellular Effects
In cellular assays, this compound has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7 and HCT-116 . The compound appears to exert its effects by altering cell cycle progression and inducing apoptosis within these cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting the activity of CDK2 . This inhibition is believed to occur through the formation of hydrogen bonds with key amino acid residues in the active site of the enzyme, thereby preventing the enzyme from carrying out its normal function .
Properties
CAS No. |
1207032-21-0 |
---|---|
Molecular Formula |
C24H21FN6OS |
Molecular Weight |
460.53 |
IUPAC Name |
2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C24H21FN6OS/c1-14-10-15(2)22(16(3)11-14)26-21(32)13-33-24-28-27-23-20-12-19(17-4-6-18(25)7-5-17)29-31(20)9-8-30(23)24/h4-12H,13H2,1-3H3,(H,26,32) |
InChI Key |
QKLYRFGCBUYCEW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F)C |
solubility |
not available |
Origin of Product |
United States |
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